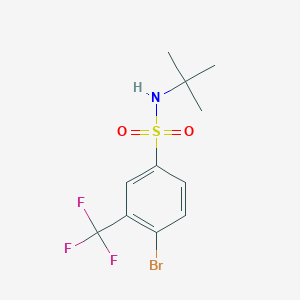

4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF3NO2S/c1-10(2,3)16-19(17,18)7-4-5-9(12)8(6-7)11(13,14)15/h4-6,16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOERVVBCAYSQDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674371 | |

| Record name | 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020253-06-8 | |

| Record name | 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide (CAS 1020253-06-8), a fluorinated aromatic sulfonamide of significant interest to researchers in medicinal chemistry and drug discovery. While detailed studies on this specific molecule are not abundant in public literature, this paper synthesizes available data, outlines a robust and plausible synthetic pathway, and explores its potential applications based on well-established structure-activity relationships of its constituent moieties. This document serves as a foundational resource for scientists and professionals engaged in the design and development of novel therapeutic agents and functional organic materials.

Introduction and Molecular Overview

This compound is a synthetic organic compound characterized by a highly functionalized benzene ring. Its structure incorporates three key features that are of high value in modern pharmacology: a sulfonamide group, a trifluoromethyl (-CF3) group, and a bromine atom.

-

Sulfonamide Core: The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis for a wide array of drugs, including antibacterial agents, diuretics, and anti-inflammatory compounds[1]. Its ability to act as a hydrogen bond donor and acceptor allows for strong interactions with biological targets[2].

-

Trifluoromethyl Group: The incorporation of a -CF3 group is a widely used strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[3][4]. These properties can lead to better oral bioavailability and central nervous system penetration[3].

-

Bromo-Aromatic System: The bromine atom provides a site for further chemical modification through cross-coupling reactions, offering a versatile handle for library synthesis. It also contributes to the molecule's overall lipophilicity and can engage in halogen bonding, a specific type of non-covalent interaction with biological receptors[4].

-

N-tert-butyl Group: The sterically bulky tert-butyl group enhances lipophilicity and can influence the compound's pharmacokinetic profile and binding selectivity[5]. However, its size can also present steric challenges during synthesis[6].

This unique combination of functional groups makes CAS 1020253-06-8 a valuable building block for creating novel chemical entities with potential therapeutic applications.

Physicochemical and Spectroscopic Profile

While experimentally determined data for this specific compound is not widely published, a profile can be constructed from supplier information and analysis of its structural analogues.

Physicochemical Properties

The properties of the target compound and its key synthetic precursor are summarized below. The data for the final product are largely predicted or inferred, while data for the precursor is more established.

| Property | This compound | 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride |

| CAS Number | 1020253-06-8[7][8][9][10] | 351003-47-9[11][12] |

| Molecular Formula | C₁₁H₁₃BrF₃NO₂S[7][8][9] | C₇H₃BrClF₃O₂S |

| Molecular Weight | 360.19 g/mol [7][8] | 323.51 g/mol |

| Appearance | Likely a white to off-white solid | Light yellow solid or liquid[11] |

| Melting Point | Not available | 32-33 °C[11] |

| Boiling Point | Not available | 290.6 °C at 760 mmHg[11] |

| Density | Not available | 1.833 g/mL at 25 °C |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) | Reacts with water; Soluble in aprotic organic solvents |

| Purity | Typically offered at ≥97%[7] | Typically offered at ≥97% |

Predicted Spectroscopic Data

No publicly available experimental spectra exist for the title compound. However, based on its structure and known chemical shifts of related compounds, the following key features can be predicted for its ¹H and ¹³C NMR spectra.

¹H NMR (Predicted, in CDCl₃):

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as complex multiplets or distinct doublets and doublet of doublets in the range of δ 7.5-8.2 ppm. The proton ortho to the bromine will likely be the most downfield.

-

Sulfonamide N-H (1H): A broad singlet, typically in the range of δ 4.5-5.5 ppm, the position of which can be concentration-dependent and will exchange with D₂O.

-

tert-Butyl Protons (9H): A sharp singlet around δ 1.2-1.4 ppm, integrating to nine protons.

¹³C NMR (Predicted, in CDCl₃):

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-145 ppm). The carbon bearing the SO₂N group will be downfield, as will the carbon attached to the -CF₃ group. The C-Br bond will also influence the shift of its attached carbon.

-

Trifluoromethyl Carbon (1C): A quartet (due to ¹J C-F coupling) in the region of δ 120-130 ppm.

-

tert-Butyl Carbons (2 types): A quaternary carbon signal around δ 55-60 ppm and a methyl carbon signal around δ 30 ppm.

Synthesis and Reaction Mechanism

The most direct and industrially relevant synthesis of this compound involves the reaction of its corresponding sulfonyl chloride with tert-butylamine.

Key Precursor: 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride

The critical starting material is 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride (CAS 351003-47-9) . This precursor is commercially available from various chemical suppliers[11][12]. Its synthesis, while not trivial, can be achieved via a multi-step sequence starting from a simpler substituted benzene, likely involving nitration, reduction, diazotization, and subsequent conversion to the sulfonyl chloride, a general strategy outlined in related patents[13][14].

Proposed Synthesis Protocol

This protocol describes a robust method for the laboratory-scale synthesis of the title compound.

Reaction: 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride + tert-Butylamine → this compound

Materials:

-

4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq)

-

tert-Butylamine (1.2 eq)

-

Triethylamine or Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) and dissolve in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Amine Addition: In a separate flask, prepare a solution of tert-butylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 30 minutes. The triethylamine acts as a base to neutralize the HCl byproduct.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and separate the layers.

-

Washing: Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product.

Causality and Self-Validation:

-

Why 0 °C? The initial reaction is exothermic; cooling prevents potential side reactions and ensures controlled formation of the sulfonamide.

-

Why an external base? The reaction generates one equivalent of HCl. A non-nucleophilic base like triethylamine is required to scavenge this acid, preventing it from protonating the tert-butylamine and stopping the reaction.

-

Why the specific wash sequence? The HCl wash removes excess triethylamine and unreacted tert-butylamine. The NaHCO₃ wash removes any residual acidic impurities. The brine wash helps to remove water from the organic phase. This systematic workup ensures the isolation of a clean product. The patent literature notes that N-tert-butylation can be challenging due to steric hindrance, so careful control of conditions and stoichiometry is key to achieving a reasonable yield[6].

Potential Applications and Fields of Research

Given the absence of specific studies on this compound, its potential applications are inferred from the well-documented biological activities of its structural components. It represents a promising scaffold for discovery in several areas.

Anticancer Drug Discovery

Many benzenesulfonamide derivatives have been designed as potent anticancer agents. They often function by inhibiting carbonic anhydrase (CA) isozymes, such as CA IX and XII, which are overexpressed in many hypoxic tumors and contribute to cancer cell survival and proliferation. The structural features of the title compound are consistent with those of known CA inhibitors.

Antimicrobial Research

The sulfonamide moiety is the defining feature of sulfa drugs, which act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria[1]. The trifluoromethyl group can enhance lipophilicity, potentially improving penetration through bacterial cell walls[15]. Therefore, this compound could be a candidate for developing new antibacterial agents, particularly against resistant strains where novel structures are needed[16][17].

Agrochemical Development

Sulfonamide derivatives are also prevalent in the agrochemical industry, serving as herbicides and fungicides. The mechanism often involves the inhibition of key plant or fungal enzymes. The high lipophilicity imparted by the -CF3 and tert-butyl groups could enhance uptake and translocation in target organisms.

Cardiovascular Research

Certain N-substituted benzenesulfonamides have been shown to possess activity on the cardiovascular system, including effects on blood pressure and coronary resistance[18]. While the specific substitution pattern of the title compound does not immediately suggest a known cardiovascular target, it could serve as a starting point for exploring this therapeutic area.

Safety and Handling

A complete Safety Data Sheet (SDS) should be consulted before handling this chemical. General precautions for aromatic sulfonamides should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound (CAS 1020253-06-8) is a compound with significant untapped potential. Its structure combines several pharmacologically important features, positioning it as a versatile building block for drug discovery and materials science. While specific biological data is currently lacking in the public domain, this guide provides a solid, scientifically-grounded framework for its synthesis, handling, and potential avenues of investigation. Researchers are encouraged to use this document as a starting point for exploring the unique properties and applications of this promising molecule.

References

-

Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science. [Link]

-

N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity. (n.d.). PubMed Central. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry. [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni. (2021). Semantic Scholar. [Link]

-

Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2021). RSC Publishing. [Link]

- Synthesis method of N-tert-butyl benzene sulfonamide. (n.d.).

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]

-

Trifluoromethylated Aryl Sulfonamides as Novel CETP Inhibitors: Synthesis, Induced Fit Docking, Pharmacophore Mapping and Subsequent In Vitro Validation. (n.d.). ResearchGate. [Link]

-

This compound, 97%. (n.d.). J&K Scientific. [Link]

-

1 H NMR and 13 C NMR of the prepared compounds. (n.d.). ResearchGate. [Link]

-

13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0248986). (n.d.). Human Metabolome Database. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Springer. [Link]

-

Electronic Supplementary Information (ESI) for. (n.d.). The Royal Society of Chemistry. [Link]

-

m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. (n.d.). Organic Syntheses Procedure. [Link]

-

4-tert-Butylbenzenesulfonamide. (n.d.). PubChem. [Link]

-

This compound. (n.d.). Pharmaffiliates. [Link]

- Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. (n.d.).

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. [Link]

-

Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. (n.d.). PubMed Central. [Link]

-

4-tert-Butylbenzenesulfonic acid. (n.d.). PubChem. [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. CAS 424818-25-7: N-tert-Butyl-3-nitro-benzenesulfonamide [cymitquimica.com]

- 6. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]

- 7. jk-sci.com [jk-sci.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. eMolecules this compound | Fisher Scientific [fishersci.com]

- 11. Page loading... [guidechem.com]

- 12. manchesterorganics.com [manchesterorganics.com]

- 13. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 14. 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride | 54403-98-4 | Benchchem [benchchem.com]

- 15. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]

- 18. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide, a fluorinated building block of significant interest to researchers in drug discovery and materials science. While specific experimental data for this compound is not extensively documented in peer-reviewed literature, this guide synthesizes available information, presents computationally predicted properties, and offers detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This document is intended to serve as a valuable resource for scientists and researchers, enabling a thorough understanding and practical application of this compound.

Introduction

This compound (CAS No. 1020253-06-8) is a substituted aromatic sulfonamide. The presence of a bromine atom, a trifluoromethyl group, and a tert-butyl group on the benzenesulfonamide core imparts a unique combination of lipophilicity, metabolic stability, and chemical reactivity.[1][2][3][4][5][6][7] Trifluoromethylated compounds, in particular, are of high interest in medicinal chemistry due to their potential to enhance binding affinity, improve metabolic stability, and modulate bioavailability.[8] This guide will delve into the structural and physicochemical characteristics of this compound, providing both foundational knowledge and practical methodologies for its analysis.

Chemical Identity and Structure

The structural representation and key identifiers for this compound are presented below.

Caption: Chemical Identity of the Target Compound.

Physicochemical Properties: A Hybrid Approach

Due to the limited availability of experimental data, this section presents a combination of known information for closely related compounds and computationally predicted values for the target molecule.

Physical State and Appearance

Based on analogous compounds, this compound is expected to be a solid at room temperature.

Summary of Physicochemical Data

The following table summarizes the available and predicted physicochemical properties. It is crucial to note that predicted values should be confirmed experimentally.

| Property | Value (Predicted/Analog Data) | Source/Method |

| Melting Point (°C) | 32-33 (for 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride) | [9] |

| Boiling Point (°C) | 290.6 at 760 mmHg (for 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride) | [9] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, Methanol) | General behavior of similar compounds |

| pKa | ~2 and 5-7.5 (predicted for sulfonamides) | [1][7] |

| logP (Octanol/Water) | 2.9086 (calculated for 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide) | [2] |

Synthesis Pathway

The synthesis of this compound can be logically approached through the reaction of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride with tert-butylamine.[10][11]

Caption: Proposed Synthesis Pathway.

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[12][13][14][15]

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to a depth of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten. This range is the melting point.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for its application in research and development.[16][17][18]

Protocol: Shake-Flask Method for Aqueous and Organic Solubility

-

Preparation: Add an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC or UV-Vis spectroscopy.

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a compound at a given pH.[1][7][19][20][21]

Protocol: Potentiometric Titration

-

Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a thermostatted vessel and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid or base, recording the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by calculating the first or second derivative of the titration curve.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key parameter in drug design.[3][5][6][22][23]

Protocol: Shake-Flask Method

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Determine the concentration of the compound in both the n-octanol and aqueous phases using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, this section describes the expected spectroscopic features based on its chemical structure and general principles of spectroscopy for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the tert-butyl protons. The aromatic protons will likely appear as complex multiplets in the downfield region (around 7-8 ppm). The nine equivalent protons of the tert-butyl group should give a sharp singlet in the upfield region (around 1.3-1.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbons of the tert-butyl group, and the carbon attached to the trifluoromethyl group. The trifluoromethyl group will cause splitting of the signal for the carbon to which it is attached.[24]

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[25]

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands for the N-H stretch of the sulfonamide, the S=O stretches (asymmetric and symmetric), and C-F stretches of the trifluoromethyl group.[26][27][28]

-

N-H Stretch: A band in the region of 3200-3300 cm⁻¹.

-

S=O Stretches: Strong bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

-

C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: An intense peak corresponding to the molecular weight of the compound (360.19 g/mol ) should be observed. The isotopic pattern of this peak will be characteristic of a molecule containing one bromine atom.

-

Fragmentation: Common fragmentation pathways for benzenesulfonamides include cleavage of the S-N bond and loss of SO₂.[2][4][29][30][31]

Conclusion

This compound is a compound with significant potential in chemical and pharmaceutical research. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties. The detailed experimental protocols included herein are designed to empower researchers to generate reliable data for this compound, thereby facilitating its effective application in their studies. As with any chemical, appropriate safety precautions should be taken when handling and performing experiments with this compound.

References

-

Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. [Link]

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]

-

Methods for Determination of Lipophilicity. [Link]

-

This compound | Pharmaffiliates. [Link]

-

This compound, 97% | 1020 - J&K Scientific. [Link]

-

Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. [Link]

-

Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. [Link]

-

Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics | Request PDF. [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

-

Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF. [Link]

-

Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. [Link]

-

Melting point determination. [Link]

-

Solubility test for Organic Compounds. [Link]

-

LogP / LogD shake-flask method. [Link]

-

Melting Point Determination - University of South Alabama. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

-

Synthesis and characterization of some sulfonamide dervatives. [Link]

-

Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. [Link]

-

experiment (1) determination of melting points. [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

Using Melting Point to Determine Purity of Crystalline Solids. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. [Link]

-

Solubility of Organic Compounds. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. [Link]

-

Compound solubility measurements for early drug discovery. [Link]

-

FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... [Link]

-

The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]

-

Trifluoromethylated Aryl Sulfonamides as Novel CETP Inhibitors: Synthesis, Induced Fit Docking, Pharmacophore Mapping and Subsequent In vitro Validation. [Link]

-

Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

Sources

- 1. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Page loading... [guidechem.com]

- 10. Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst [jsynthchem.com]

- 11. nbinno.com [nbinno.com]

- 12. southalabama.edu [southalabama.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chm.uri.edu [chm.uri.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. m.youtube.com [m.youtube.com]

- 18. lifechemicals.com [lifechemicals.com]

- 19. researchgate.net [researchgate.net]

- 20. Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media | Semantic Scholar [semanticscholar.org]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. rsc.org [rsc.org]

- 25. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. One moment, please... [ripublication.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

A Technical Guide to 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide (CAS: 1020253-06-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide, a halogenated organic compound of significant interest in medicinal chemistry and synthetic research. We will delve into its fundamental physicochemical properties, outline a plausible synthetic route and purification strategy, discuss modern analytical techniques for its characterization, and explore its potential applications as a key building block in drug discovery. This guide is intended to serve as a foundational resource, grounded in established chemical principles and supported by authoritative data, for professionals engaged in advanced chemical research.

Introduction: A Molecule of Strategic Importance

The benzenesulfonamide scaffold is a cornerstone in pharmaceutical development, forming the structural basis for a wide array of therapeutic agents. The strategic incorporation of specific functional groups onto this core structure allows for the fine-tuning of a molecule's pharmacological profile. This compound is a prime example of such strategic design.

-

The Trifluoromethyl Group (-CF₃): This moiety is widely employed in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and improve receptor binding affinity. Its strong electron-withdrawing nature can significantly modulate the acidity of nearby protons and the overall electronic properties of the aromatic ring.

-

The Bromo Group (-Br): The bromine atom serves as a versatile synthetic handle. It can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a gateway to a vast chemical space for lead optimization and the creation of compound libraries.

-

The N-tert-butyl Group: This bulky alkyl group can provide steric hindrance, potentially influencing the molecule's conformation and protecting the sulfonamide nitrogen from metabolic degradation.

This unique combination of functional groups makes the title compound a valuable intermediate for synthesizing complex, high-value molecules for biological screening and drug development.

Physicochemical Properties and Identifiers

Precise identification and characterization are paramount in scientific research. The core properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1020253-06-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃BrF₃NO₂S | [2][3][4] |

| Molecular Weight | 360.19 g/mol | [1][2][3] |

| SMILES | CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | [1][3] |

| InChI Key | LOERVVBCAYSQDS-UHFFFAOYSA-N | [1][4] |

| Appearance | White to off-white solid (typical) | N/A |

| Storage | Store at 2-8°C in a dry, dark environment | [2] |

Synthesis and Purification Strategy

While specific proprietary synthesis methods may vary, a logical and robust synthetic pathway can be proposed based on fundamental organic chemistry principles. The most direct approach involves the reaction of a sulfonyl chloride intermediate with tert-butylamine.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 1-bromo-2-(trifluoromethyl)benzene.

-

Chlorosulfonation: The starting aryl bromide is reacted with chlorosulfonic acid to install the sulfonyl chloride group, primarily at the para-position to the bromine atom due to steric and electronic directing effects.

-

Amination/Sulfonamide Formation: The resulting 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride is then reacted with tert-butylamine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form the desired N-tert-butyl sulfonamide.

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: Sulfonamide Formation (Step 2)

This protocol describes the reaction of the sulfonyl chloride intermediate with tert-butylamine. This step is critical as it forms the final product.

-

Reactor Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture to 0°C using an ice bath.

-

Rationale: An inert atmosphere and dry conditions are crucial to prevent hydrolysis of the reactive sulfonyl chloride. Cooling the reaction controls the exothermicity of the amination.

-

-

Base and Amine Addition: In a separate flask, prepare a solution of tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.

-

Rationale: A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which drives the equilibrium towards the product.

-

-

Reaction: Add the amine/base solution dropwise to the stirred sulfonyl chloride solution at 0°C over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is fully consumed.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Rationale: The aqueous workup removes the triethylamine hydrochloride salt and any remaining water-soluble impurities.

-

Purification

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is generally effective at separating the desired product from non-polar impurities and polar byproducts.

Analytical Characterization

Confirming the identity, purity, and structure of the final compound is a non-negotiable step in synthesis. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Caption: Standard workflow for the purification and analysis of a synthetic compound.

| Analytical Technique | Purpose & Expected Observations |

| ¹H NMR | Confirms the presence of all proton environments. Expect signals for the tert-butyl group (singlet, ~1.2 ppm, 9H), the sulfonamide N-H (broad singlet), and the aromatic protons (multiplets in the aromatic region, ~7.5-8.5 ppm, 3H). |

| ¹³C NMR | Confirms the carbon backbone. Expect signals for the tert-butyl carbons, and the distinct aromatic carbons, including those bonded to Br and CF₃. |

| ¹⁹F NMR | Provides unambiguous confirmation of the trifluoromethyl group, typically observed as a sharp singlet. |

| Mass Spectrometry (MS) | Determines the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition (C₁₁H₁₃BrF₃NO₂S). The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be a key diagnostic feature. |

| HPLC/UPLC | Assesses the purity of the final compound. A single, sharp peak indicates a high degree of purity, which can be quantified against a standard. |

Safety, Handling, and Storage

Adherence to safety protocols is essential when handling any research chemical. While comprehensive toxicity data for this specific compound is not widely available, information can be inferred from its safety data sheet and chemical class.[5]

| Aspect | Guideline |

| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, impervious gloves, and a lab coat. Use a full-face respirator if exposure limits are exceeded or irritation occurs.[5] |

| First Aid | Inhalation: Move to fresh air. Skin Contact: Remove contaminated clothing and wash skin with soap and water. Eye Contact: Rinse with pure water for at least 15 minutes. Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist.[5] |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Firefighters should wear self-contained breathing apparatus.[5] |

| Storage | Store in a tightly sealed container in a cool, dry, and dark place. A refrigerator (2-8°C) is recommended for long-term stability.[2] |

| Ecological Information | No specific data is available on persistence, bioaccumulation, or toxicity to aquatic life. Avoid release into the environment.[5] |

Conclusion

This compound is a well-defined chemical entity with significant potential as an intermediate in the synthesis of novel compounds for drug discovery and materials science. Its key attributes—a defined molecular weight of 360.19 g/mol and a formula of C₁₁H₁₃BrF₃NO₂S—are complemented by its strategic functional groups. The trifluoromethyl moiety offers metabolic stability, while the bromo group provides a reactive site for further chemical elaboration. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and safely handle this valuable compound in their pursuit of scientific innovation.

References

Sources

Spectroscopic Profile of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for the novel sulfonamide derivative, 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The synthesis of this and related compounds has garnered significant interest for its potential applications in medicinal chemistry, making a thorough understanding of its structural characterization paramount.

Introduction: The Significance of Spectroscopic Characterization

In the realm of modern drug discovery and development, the unambiguous determination of a molecule's structure is a critical first step. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools that provide a detailed "fingerprint" of a compound, revealing its atomic connectivity, functional groups, and overall molecular architecture. For a complex molecule like this compound, a multi-faceted spectroscopic approach is essential to confirm its identity and purity, which are fundamental prerequisites for any further biological or pharmacological evaluation. This guide will delve into the theoretical underpinnings and practical application of these techniques for the comprehensive characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Due to the absence of publicly available experimental spectra for this compound, the following data is based on validated prediction models. These predictions are generated using advanced computational algorithms that provide reliable estimations of chemical shifts.[1]

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 | d | 1H | Ar-H |

| ~ 7.9 | d | 1H | Ar-H |

| ~ 7.8 | dd | 1H | Ar-H |

| ~ 5.5 | s | 1H | N-H |

| 1.3 | s | 9H | C(CH₃)₃ |

Rationale behind the Assignments:

-

The aromatic protons are expected to appear in the downfield region (7.8-8.1 ppm) due to the deshielding effect of the benzene ring and the electron-withdrawing substituents (Br, CF₃, and SO₂NHR). The observed splitting patterns (doublets and a doublet of doublets) arise from the coupling between adjacent protons on the ring.

-

The N-H proton of the sulfonamide group is anticipated to be a broad singlet around 5.5 ppm, and its chemical shift can be highly dependent on the solvent and concentration.

-

The nine protons of the tert-butyl group are magnetically equivalent and therefore appear as a sharp singlet at approximately 1.3 ppm in the upfield region.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 140 | Ar-C |

| ~ 135 | Ar-C |

| ~ 132 | Ar-C |

| ~ 130 (q) | C-CF₃ |

| ~ 128 | Ar-C |

| ~ 125 | Ar-C |

| ~ 122 (q) | CF₃ |

| ~ 55 | C(CH₃)₃ |

| ~ 30 | C(CH₃)₃ |

Rationale behind the Assignments:

-

The aromatic carbons are found in the 125-140 ppm range. The carbon attached to the bromine and the carbon bearing the trifluoromethyl group are expected to be significantly influenced by these substituents.

-

The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

The quaternary carbon of the tert-butyl group is expected around 55 ppm, while the methyl carbons will resonate further upfield at approximately 30 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Sources

An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and complex organic molecules is fundamental to all stages of chemical research, from reaction optimization and purification to final formulation. This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide (CAS: 1020253-06-8). While specific experimental solubility data for this compound is not widely published, this document synthesizes foundational chemical principles and established methodologies to empower researchers. It offers a predictive analysis based on molecular structure, introduces theoretical frameworks such as Hansen Solubility Parameters (HSP) for solvent selection, and provides a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking to effectively work with and formulate this compound.

Introduction and Physicochemical Profile

This compound is a complex sulfonamide derivative whose utility in medicinal chemistry and organic synthesis necessitates a thorough understanding of its physical properties. Solubility, in particular, dictates the choice of solvents for synthesis, purification, analysis, and formulation, directly impacting process efficiency, yield, and bioavailability.

The compound's fundamental properties are summarized below.[1][2][3]

| Property | Value | Source |

| CAS Number | 1020253-06-8 | J&K Scientific[1], Pharmaffiliates[2] |

| Molecular Formula | C₁₁H₁₃BrF₃NO₂S | J&K Scientific[1] |

| Molecular Weight | 360.19 g/mol | J&K Scientific[1], Pharmaffiliates[2] |

| IUPAC Name | This compound | PubChem[1] |

A precise understanding of its solubility across a range of organic solvents is a critical first step in its practical application.

Molecular Structure Analysis and Predicted Solubility Behavior

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is driven by intermolecular forces. A detailed analysis of the functional groups within this compound allows for a qualitative prediction of its solubility profile.

-

Sulfonamide Group (-SO₂NH-) : This is the most polar and interactive part of the molecule. The N-H bond is weakly acidic and can act as a hydrogen bond donor.[4] The two oxygen atoms are strong hydrogen bond acceptors. This group will favor interactions with polar solvents, especially those capable of hydrogen bonding (e.g., alcohols) and those with strong dipoles (e.g., acetone, DMSO).

-

Aromatic Ring : The benzene ring is inherently nonpolar and will contribute to solubility in solvents with aromatic character (e.g., toluene) or through dispersion forces in less polar solvents.

-

Trifluoromethyl Group (-CF₃) : This is a highly electron-withdrawing and lipophilic group. It does not participate in hydrogen bonding but contributes to dipole-dipole interactions and van der Waals forces. Its presence generally increases solubility in nonpolar and moderately polar aprotic solvents.

-

Bromo Group (-Br) : The bromine atom is a bulky, polarizable halogen that contributes to dispersion forces and weak dipole interactions, enhancing solubility in nonpolar to moderately polar solvents like chlorinated hydrocarbons.

-

N-tert-butyl Group (-C(CH₃)₃) : This is a large, nonpolar, and sterically hindering alkyl group. It significantly increases the lipophilicity of the molecule and will sterically shield the polar sulfonamide group, potentially reducing solubility in highly polar, protic solvents while favoring solubility in nonpolar solvents like hexanes.

Predicted Solubility Trends:

-

High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetone, due to strong dipole-dipole interactions.

-

Moderate to Good Solubility Expected: In alcohols (Methanol, Ethanol) and chlorinated solvents (Dichloromethane, Chloroform), which can engage in hydrogen bonding and accommodate the molecule's mixed polarity.

-

Low to Sparingly Soluble Expected: In highly polar protic solvents like water, where the large lipophilic portions of the molecule dominate.[5]

-

Sparingly Soluble to Insoluble Expected: In purely nonpolar aliphatic solvents like Hexane or Heptane, where the polar sulfonamide group is difficult to solvate.

Theoretical Framework: Hansen Solubility Parameters (HSP)

For a more quantitative prediction beyond qualitative principles, the Hansen Solubility Parameters (HSP) provide a powerful framework.[6][7] The theory posits that the total cohesive energy of a substance can be divided into three components:

-

δd : Energy from dispersion forces.

-

δp : Energy from polar (dipole) forces.

-

δh : Energy from hydrogen bonding forces.[8]

Every solvent and solute can be assigned a point (δd, δp, δh) in 3D "Hansen space." The principle states that substances with closer HSP values are more likely to be miscible.[6] A solute's solubility is often represented as a sphere in this space; solvents whose coordinates fall within this sphere are considered good solvents.

Caption: Conceptual diagram of the Hansen Solubility Sphere. Solvents inside the sphere are likely to dissolve the solute.

By experimentally testing the solubility of this compound in a range of well-characterized solvents, one can calculate its specific HSP values. This allows for the predictive screening of hundreds of other solvents or the design of optimal solvent blends without exhaustive empirical testing.[9]

Gold-Standard Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain definitive, high-quality solubility data, the equilibrium shake-flask method is the most reliable and widely used technique, consistent with ICH Q6A guidelines.[10][11][12] This method determines the thermodynamic solubility, which represents the true equilibrium concentration of a solute in a solvent at a given temperature.

Causality Behind Protocol Choices:

-

Excess Solute: Using an excess of solid material ensures that the solvent becomes saturated, which is the definition of a solubility limit.

-

Equilibration Time: A prolonged agitation period (24-72 hours) is crucial to ensure the system reaches thermodynamic equilibrium. Kinetic solubility, measured over shorter periods, can often overestimate the true, stable solubility.

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath ensures that the results are reproducible and relevant to the intended application conditions.

-

Phase Separation: Centrifugation or filtration is a critical step to remove all undissolved solid particles. Any suspended solids in the analyzed sample will artificially inflate the measured solubility.

-

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for analysis due to its high specificity, sensitivity, and accuracy in quantifying the concentration of the dissolved analyte.

Workflow: Shake-Flask Solubility Determination

Caption: Standard operating procedure for the shake-flask equilibrium solubility measurement.

Step-by-Step Methodology:

-

Preparation: To a series of 4 mL glass vials, add an excess amount (e.g., ~10-20 mg) of this compound. The key is to ensure solid is visible after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator inside a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C). Agitate for at least 24 hours. A 48-hour or 72-hour time point should be checked to confirm that the concentration is no longer changing, verifying equilibrium.

-

Phase Separation: Remove the vials and allow them to stand for 30 minutes for large particles to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining fine solid particles.

-

Sampling: Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant, taking care not to disturb the solid pellet.

-

Dilution: Immediately dilute the aliquot with a known volume of HPLC mobile phase (e.g., 900 µL, for a 1:10 dilution) to prevent precipitation.

-

Analysis: Quantify the concentration of the diluted sample using a validated HPLC method with a standard curve prepared from known concentrations of the compound.

-

Calculation: Determine the solubility (S) using the formula: S (mg/mL) = [Concentration from HPLC (mg/mL)] × [Dilution Factor]

Data Interpretation and Practical Applications

The quantitative solubility data obtained from the protocol above is invaluable for several key applications:

-

Reaction Chemistry: Selecting a solvent in which the starting materials are sufficiently soluble is crucial for achieving optimal reaction rates and yields. For this compound, solvents like DMF or Dichloromethane are likely good candidates.

-

Purification (Recrystallization): The ideal recrystallization solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a low temperature. The experimental data will allow for the rational selection of such a solvent or solvent/anti-solvent pair.

-

Analytical Method Development: Understanding solubility is essential for preparing stock solutions and standards for HPLC, NMR, and other analytical techniques. DMSO is often used for this purpose due to its broad solubilizing power.

-

Pharmaceutical Formulation: For drug development professionals, solubility data is a cornerstone of pre-formulation studies. It influences the choice of excipients and the feasibility of different dosage forms (e.g., oral solids vs. solutions).[12][13]

Conclusion

While specific, publicly available experimental data on the solubility of this compound is limited, a robust scientific framework allows for strong predictions and a clear path to empirical determination. The molecule's structure, with its combination of polar sulfonamide and large lipophilic moieties, suggests a complex solubility profile, with highest solubility likely in polar aprotic solvents. Theoretical tools like Hansen Solubility Parameters can further refine solvent selection. For definitive data, the equilibrium shake-flask method remains the gold standard. By following the detailed protocol provided, researchers can generate the high-quality, reliable solubility data needed to accelerate their research and development efforts.

References

-

J&K Scientific. This compound, 97%. Available at: [Link]

-

Pharmaffiliates. This compound. Available at: [Link]

-

Wikipedia. Hansen solubility parameter. Available at: [Link]

-

Adscientis. Hansen Solubility Parameters (HSP). Available at: [Link]

-

Hansen Solubility. Hansen Solubility Parameters. Available at: [Link]

-

A. Shayanfar, et al. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link]

-

A. Martin, et al. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Available at: [Link]

-

Slideshare. solubility experimental methods.pptx. Available at: [Link]

-

A. Perlovich, et al. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

-

R. D. D. G. D. Reis, et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. Available at: [Link]

-

C. K. Schoff. Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Available at: [Link]

-

Slideshare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

DTIC. Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Available at: [Link]

-

M. A. A. Fakhree, et al. (2010). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Available at: [Link]

-

G. L. Perlovich, et al. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Available at: [Link]

-

The BMJ. SOLUBILITY OF SULPHONAMIDES. Available at: [Link]

-

Pharmaceutical Networking. ICH Q6A Guidelines to Ensure Patient Safety. Available at: [Link]

-

Slideshare. ICH Q6A and Q6B GUIDELINE for raw material finished product and packaging material .pptx. Available at: [Link]

-

IKEV. ICH Q6A Guideline. Available at: [Link]

-

European Medicines Agency (EMA). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Available at: [Link]

-

ICH. ICH HARMONISED TRIPARTITE GUIDELINE SPECIFICATIONS: TEST PROCEDURES AND ACCEPTANCE CRITERIA FOR NEW DRUG SUBSTANCES AND NEW DRUG PRODUCTS: CHEMICAL SUBSTANCES Q6A. Available at: [Link]

-

PubChem - NIH. 4-Bromo-3-hydroxybenzonitrile. Available at: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. bmj.com [bmj.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. Solubility parameters (HSP) [adscientis.com]

- 9. paint.org [paint.org]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 13. pharmatutor.org [pharmatutor.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Physicochemical Properties

4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide is a halogenated and fluorinated aromatic sulfonamide.[1][2][3] Its structure combines several functionalities that influence its physical and chemical behavior. The molecular formula is C₁₁H₁₃BrF₃NO₂S, and it has a molecular weight of 360.19 g/mol .[1][3][4]

| Property | Value | Source |

| CAS Number | 1020253-06-8 | [1][3][4] |

| Molecular Formula | C₁₁H₁₃BrF₃NO₂S | [1][3][4] |

| Molecular Weight | 360.19 g/mol | [1][3][4] |

| Physical State | Solid (inferred) | |

| Melting Point | Data not available for this specific compound. For the structurally similar 4-Bromo-N-tert-butyl-benzenesulfonamide, the melting point is 112-114 °C. | [5] |

| Boiling Point | Data not available | [6] |

| Density | Data not available | [6] |

| Solubility | Data not available | [7] |

The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, and the bromine atom significantly influences the electronic properties of the benzene ring. The N-tert-butyl group provides steric bulk, which can affect the molecule's reactivity and intermolecular interactions.

Hazard Identification and Risk Assessment: An Inferential Approach

The Safety Data Sheet (SDS) for this compound indicates that comprehensive toxicological, ecological, and reactivity data are unavailable.[7] In such cases, a cautious and informed approach based on the hazards of structurally related compounds is essential for ensuring laboratory safety.

Potential Toxicological Hazards

The molecule's structure suggests several potential toxicological concerns:

-

Sulfonamide Moiety: Sulfonamides as a class can have a range of biological activities and may cause allergic reactions in susceptible individuals.[8] While this compound is not an antibiotic, the potential for hypersensitivity should be considered.

-

Brominated Aromatic Core: Brominated aromatic compounds can be persistent in the environment and may have toxic effects.[9] Thermal degradation of brominated compounds can lead to the formation of hazardous byproducts such as brominated benzenes and phenols.[10][11]

-

Trifluoromethyl Group: While the trifluoromethyl group is often used in pharmaceuticals to enhance metabolic stability and potency, its presence can also influence toxicity. The safe handling of fluorinated organic compounds is crucial.

Based on the GHS classifications of similar compounds like 4-tert-Butylbenzenesulfonamide, potential hazards could include skin and eye irritation, and possible respiratory irritation.

Potential Physicochemical and Reactivity Hazards

Detailed reactivity data for this specific compound are not available.[7] However, based on general chemical principles and data from related compounds, the following should be considered:

-

Thermal Decomposition: At elevated temperatures, the compound may decompose, releasing toxic and corrosive fumes, including hydrogen bromide, hydrogen fluoride, nitrogen oxides, and sulfur oxides.[12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[12]

-

Hazardous Reactions: No specific hazardous reactions have been reported.[12] However, as with many organic compounds, unexpected reactions can occur, especially under non-standard conditions.

Standard Operating Procedures for Safe Handling

A proactive and informed approach to handling is critical. The following protocols are designed to minimize exposure and ensure a safe working environment.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE) Specifications:

| Body Part | Required PPE | Specifications and Best Practices |

| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield must be worn over goggles to protect against splashes. |

| Hands | Double Nitrile Gloves | For incidental contact, double-layered nitrile gloves are recommended. Change gloves immediately upon contamination. |

| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat is required. |

| Respiratory | Respirator (if necessary) | If engineering controls are not sufficient or if aerosols are generated, use a NIOSH-approved respirator with appropriate cartridges.[7][13] |

Experimental Protocol: Weighing and Transferring the Solid Compound

-

Preparation:

-

Ensure a chemical fume hood is certified and operational.

-

Designate a specific area within the fume hood for handling the compound to contain potential contamination.

-

Assemble all necessary equipment (spatula, weighing paper/boat, receiving vessel) within the fume hood.

-

-

Handling the Compound:

-

Carefully open the container within the designated area of the fume hood.

-

To minimize dust formation, gently scoop the required amount of the solid onto the weighing paper or into the weighing boat.[7]

-

Slowly transfer the weighed compound into the reaction vessel.

-

If preparing a solution, add the solid to the solvent slowly to avoid splashing.

-

Keep the primary container tightly sealed when not in use.[7]

-

-

Post-Handling:

-

Decontaminate the spatula and any other reusable equipment that came into contact with the compound.

-

Carefully wipe down the work surface within the fume hood.

-

Dispose of all contaminated disposable materials (weighing paper, gloves) in a designated, sealed hazardous waste container.

-

Remove PPE in the correct order to avoid cross-contamination, removing gloves last.

-

Wash hands thoroughly with soap and water.

-

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of any laboratory incident.

Spill Response

Caption: A flowchart outlining the general procedure for responding to a chemical spill.

-

Small Spills: For minor spills that can be safely managed by trained personnel, restrict access to the area.[13] Wearing appropriate PPE, cover the spill with a compatible absorbent material.[14] Collect the material into a sealed container for proper disposal.[13][14]

-

Large Spills: In the event of a large spill, or if the spill involves highly hazardous materials, evacuate the area immediately and contact your institution's emergency response team.[13][15]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.[7]

-

Inhalation: Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.[7]

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[13][16] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment and complying with regulations.

-

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of unused compounds and contaminated materials as hazardous waste in accordance with institutional, local, and national regulations.[14][16] Do not dispose of down the drain.

Conclusion: A Culture of Safety

The responsible use of this compound in a research setting necessitates a proactive and informed approach to safety. While a complete dataset on its hazards is not yet available, by understanding the potential risks associated with its structural components and adhering to rigorous safety protocols, researchers can confidently and safely explore its potential in the advancement of science and medicine. A culture of safety, built on a foundation of knowledge, preparedness, and meticulous practice, is the cornerstone of innovative and successful research.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 1020253-06-8 | 4-Bromo-N-(tert-butyl)-3-(trifluoromethyl)benzenesulfonamide - Moldb [moldb.com]

- 5. jk-sci.com [jk-sci.com]

- 6. 4-Bromo-N-(tert-butyl)-3-(trifluoromethyl)-benzenesulfonamide Price from Supplier Brand Zhengzhou Siji chemical products Co., Ltd on Chemsrc.com [chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation of brominated polymeric flame retardants and effects of generated decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TG-MS investigation of brominated products from the degradation of brominated flame retardants in high-impact polystyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. benchchem.com [benchchem.com]

- 14. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 15. offices.austincc.edu [offices.austincc.edu]

- 16. ehs.princeton.edu [ehs.princeton.edu]

A Researcher's Guide to 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide: Sourcing, Synthesis, and Application

This technical guide provides an in-depth overview of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide, a fluorinated building block of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, survey the commercial supplier landscape, and discuss its applications, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective procurement and use.

Compound Profile: A Trifecta of Functionality

This compound (CAS No: 1020253-06-8) is a synthetic organic compound characterized by three key functional groups: a bromine atom, a trifluoromethyl (-CF3) group, and an N-tert-butyl sulfonamide moiety.[1][2][3] This specific arrangement of functionalities makes it a valuable intermediate in the synthesis of complex, biologically active molecules.

-

IUPAC Name: this compound[1]

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance a molecule's metabolic stability.[4] The carbon-fluorine bond is exceptionally strong, resisting enzymatic degradation and thereby potentially increasing a drug's half-life in the body. Furthermore, the -CF3 group's lipophilicity can improve a compound's ability to cross biological membranes.[4] The sulfonamide group is another critical pharmacophore, capable of forming strong hydrogen bonds that can optimize a drug's binding affinity and efficacy at its target.[4]

Commercial Sourcing and Availability

Procuring high-quality starting materials is a critical first step in any research endeavor. This compound is available from several specialized chemical suppliers. When selecting a supplier, researchers should consider not only price but also purity, availability of analytical data (like a Certificate of Analysis), and available quantities.

| Supplier | Product/Catalogue Number | CAS Number | Purity | Notes |

| J&K Scientific | 1164928[1] | 1020253-06-8[1] | 97%[1] | Provides basic chemical properties and identifiers.[1] |

| Moldb | M244667[2] | 1020253-06-8[2] | Typically 98%[2] | States availability of NMR, HPLC, and LC-MS data.[2] |

| Pharmaffiliates | PA270015655[3] | 1020253-06-8[3] | High purity | Recommended storage at 2-8°C.[3] |

| Alfa Chemistry | ACMC-2097z9 (and others)[5] | 1020253-06-8[5] | Not specified | Available for experimental/research use.[5] |

| Fisher Scientific | eMolecules 117532971[6] | 1020253-06-8[6] | Not specified | Available in 1g quantities.[6] |

Synthesis and Chemical Principles

While direct, detailed synthesis protocols for this specific molecule are proprietary to commercial suppliers, the synthesis of N-alkyl benzenesulfonamides is a well-established area of organic chemistry. A general, plausible synthetic route would involve two key steps:

-

Sulfonylation: Reaction of the appropriately substituted bromotrifluoromethylbenzene with a sulfonating agent (e.g., chlorosulfonic acid) to generate the corresponding sulfonyl chloride.

-

Amination: The subsequent reaction of the sulfonyl chloride intermediate with tert-butylamine to form the final N-tert-butyl sulfonamide product.

This approach is a standard method for creating the sulfonamide bond. Alternative modern methods for synthesizing primary sulfonamides, which could be adapted, involve reacting organometallic reagents with specialized sulfinylamine reagents.[7]

Caption: A typical drug discovery workflow utilizing the target compound.

Handling and Safety

As with any laboratory chemical, proper safety precautions are essential. A Safety Data Sheet (SDS) should always be consulted before handling. General first-aid measures include:

-

Inhalation: Move the individual to fresh air.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area.

-

Eye Contact: Rinse eyes with pure water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. [8] It is recommended to store this chemical in a refrigerator at 2-8°C. [3]

References

-

This compound, 97% | 1020253-06-8. (n.d.). J&K Scientific. Retrieved from [Link]

-

This compound | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

4-Bromo-N-tert-butyl-benzenesulfonamide, 98% | 93281-65-3. (n.d.). J&K Scientific. Retrieved from [Link]

-